D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride
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Overview
Description
D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride is a compound with the molecular formula C10H12ClN3O2 and a molecular weight of 241.67 . It is primarily used in organic synthesis and proteomics research . The compound is known for its solubility in chloroform and methanol and is typically stored at -20°C .
Preparation Methods
The synthesis of D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride involves several steps. One common synthetic route includes the reaction of 7-azaindole with glycine methyl ester in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and specific solvents to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.
Scientific Research Applications
D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein structures and functions.
Medicine: Research into potential therapeutic uses, such as drug development, is ongoing.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride can be compared with other similar compounds like:
7-Azaindole: A precursor in the synthesis of this compound.
Indolylglycine derivatives: These compounds share structural similarities but may have different functional groups or substituents.
Glycine esters: These compounds are used in similar synthetic applications but may differ in their reactivity and properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Properties
IUPAC Name |
methyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-15-10(14)8(11)7-5-13-9-6(7)3-2-4-12-9;/h2-5,8H,11H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRULKUGRGUSON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C=CC=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677985 |
Source
|
Record name | Methyl amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219429-37-4 |
Source
|
Record name | Methyl amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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